(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide
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Overview
Description
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO4S2 and a molecular weight of 227.30 g/mol . It is primarily used for research purposes and has various applications in scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of (1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride with ammonia or an amine . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under ambient or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce thiols or sulfides.
Scientific Research Applications
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
(4-cyano-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonamide: This compound has a cyano group attached to the thian ring.
Uniqueness
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C6H13NO4S2 |
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Molecular Weight |
227.3 g/mol |
IUPAC Name |
(1,1-dioxothian-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO4S2/c7-13(10,11)5-6-1-3-12(8,9)4-2-6/h6H,1-5H2,(H2,7,10,11) |
InChI Key |
CTAWVWXBXAMYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1CS(=O)(=O)N |
Origin of Product |
United States |
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